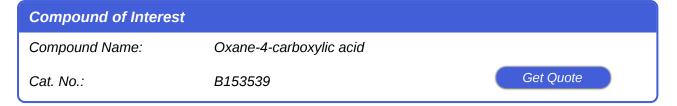


Oxane-4-carboxylic Acid: A Technical Guide for Researchers

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Introduction

Oxane-4-carboxylic acid, also known as tetrahydropyran-4-carboxylic acid, is a heterocyclic organic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. Its rigid, saturated oxane ring serves as a valuable scaffold and a bioisostere for other cyclic systems, often leading to improved pharmacokinetic and pharmacodynamic properties of bioactive molecules. This technical guide provides a comprehensive overview of Oxane-4-carboxylic acid, including its chemical and physical properties, detailed synthesis and purification protocols, and its application as a building block in the development of novel therapeutics.

Chemical and Physical Properties

Oxane-4-carboxylic acid is a white to light yellow crystalline powder at room temperature.[1] A summary of its key chemical and physical properties is presented in the table below.



Property	Value	Reference(s)
CAS Number	5337-03-1	[2]
Molecular Formula	С6Н10О3	[2]
Molecular Weight	130.14 g/mol	[2]
IUPAC Name	Oxane-4-carboxylic acid	[2]
Synonyms	Tetrahydropyran-4-carboxylic acid, 4- Carboxytetrahydropyran, Tetrahydro-2H-pyran-4- carboxylic acid	[3]
Melting Point	87 °C	[3]
Boiling Point	114-146 °C (at 11 mmHg)	[3]
Density	1.185 g/cm ³	[1]
pKa (Predicted)	4.43 ± 0.20	[3]
Solubility in DMSO	200 mg/mL (1536.81 mM)	[4]
Solubility	Soluble in Methanol	[3]
SMILES	O=C(O)C1CCOCC1	[2]
InChIKey	AVPKHOTUOHDTLW- UHFFFAOYSA-N	[2]

Synthesis and Purification

A commercially viable, three-step synthesis of **Oxane-4-carboxylic acid** has been developed, which involves cyclization, hydrolysis, and decarboxylation.

Experimental Protocols

Step I: Synthesis of Diethyl tetrahydropyran-4,4'-dicarboxylate



- Cyclization: To a solution of diethyl malonate (1.0 mole) and a suitable base in a solvent, add bis(2-chloroethyl) ether (1.0 mole).
- The reaction mixture is heated to reflux.
- Upon completion, the solvent is removed, and the residue is worked up to isolate the diethyl tetrahydropyran-4,4'-dicarboxylate.

Step II: Synthesis of Tetrahydropyran-4,4'-dicarboxylic acid

- Hydrolysis: The Diethyl tetrahydropyran-4,4'-dicarboxylate (1.0 mole) from Step I is hydrolyzed using an aqueous solution of sodium hydroxide (5.0 mole).
- The reaction is carried out at a temperature of 40-50 °C.
- After complete hydrolysis, the pH of the reaction mixture is adjusted to 1.0-2.0 with a suitable acid to precipitate the dicarboxylic acid.

Step III: Synthesis of Tetrahydropyran-4-carboxylic acid

- Decarboxylation: The Tetrahydropyran-4,4'-dicarboxylic acid from Step II is heated to 120-130 °C in a suitable solvent such as xylene, with paraffin oil used to control the evolution of carbon dioxide.
- The reaction is monitored by the cessation of gas evolution.
- After cooling, the product is extracted with a solvent like ethyl acetate.
- The solvent is removed under reduced pressure to yield Oxane-4-carboxylic acid.

Purification: The crude **Oxane-4-carboxylic acid** can be purified by standard techniques for carboxylic acids, such as recrystallization from a suitable solvent or by acid-base extraction. In the latter method, the acid is dissolved in an aqueous base, washed with an organic solvent to remove neutral impurities, and then re-precipitated by the addition of acid.

Applications in Drug Discovery and Medicinal Chemistry





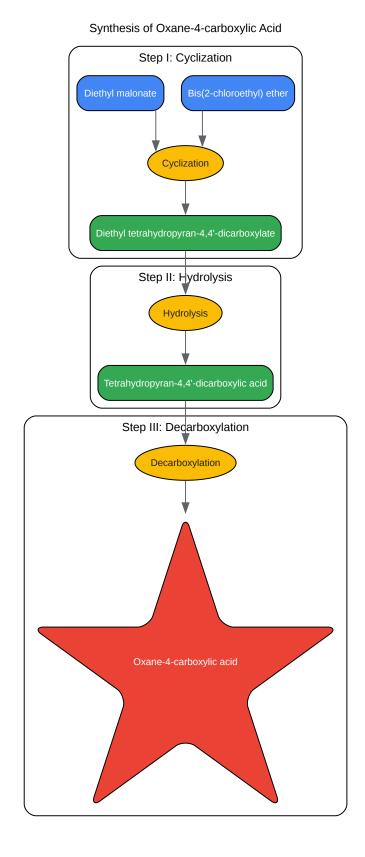


The tetrahydropyran (oxane) moiety is a prevalent structural motif in a wide array of biologically active compounds, including natural products and synthetic drugs. It is often employed as a bioisostere of cyclohexane, offering the advantage of a hydrogen bond acceptor through its oxygen atom, which can lead to enhanced binding affinity with biological targets.[5] Furthermore, the incorporation of the tetrahydropyran ring can improve the aqueous solubility and overall ADME (absorption, distribution, metabolism, and excretion) properties of drug candidates.[5]

Oxane-4-carboxylic acid serves as a key building block for the synthesis of more complex molecules with therapeutic potential. Derivatives of this acid have been investigated for a variety of biological activities, including as neurological receptor antagonists and as inhibitors of the C-Met oncogene, which is implicated in various cancers.

Diagrams Synthesis Workflow of Oxane-4-carboxylic Acid





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Caption: A three-step synthesis of Oxane-4-carboxylic acid.



Representative Signaling Pathway: C-Met Inhibition

Given that tetrahydropyran derivatives have been explored as C-Met inhibitors, the following diagram illustrates a simplified representation of the C-Met signaling pathway and the point of inhibition.



Tetrahydropyran-based HGF (Ligand) C-Met Inhibitor Binds and Inhibits activates C-Met Receptor Activates Activates PI3K RAS RAF Akt **ERK Cell Proliferation** Survival Metastasis

Simplified C-Met Signaling Pathway Inhibition

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Caption: Inhibition of the C-Met signaling pathway.



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